REACTION_CXSMILES
|
Cl[Sn](Cl)(Cl)Cl.[CH3:6][O:7][C:8]1[CH:9]=[C:10]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH:11]=[CH:12][CH:13]=1.[C:20](Cl)(=[O:22])[CH3:21]>C1C=CC=CC=1>[CH3:6][O:7][C:8]1[CH:9]=[C:10]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH:11]=[CH:12][C:13]=1[C:20](=[O:22])[CH3:21]
|
Name
|
SnCl4
|
Quantity
|
52 g
|
Type
|
reactant
|
Smiles
|
Cl[Sn](Cl)(Cl)Cl
|
Name
|
|
Quantity
|
36.8 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
15.6 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
|
Quantity
|
700 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred over night at 23°
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The reaction mixture is washed twice with 2 N sodium hydroxide and twice with water
|
Type
|
EXTRACTION
|
Details
|
Extraction
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=CC(=C1)C1=CC=CC=C1)C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 44 g | |
YIELD: CALCULATEDPERCENTYIELD | 97.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |